Methyl 2,3,4-tri-O-benzyl-6-O-triisopropylsilyl-A-D-galactopyranoside
Description
Methyl 2,3,4-tri-O-benzyl-6-O-triisopropylsilyl-α-D-galactopyranoside is a protected galactopyranoside derivative extensively used in carbohydrate synthesis. Its structure features benzyl groups at the 2-, 3-, and 4-hydroxyl positions and a triisopropylsilyl (TIPS) group at the 6-hydroxyl. These protecting groups enhance solubility in organic solvents, stabilize the glycosidic bond, and enable selective deprotection for further functionalization . The compound is pivotal in synthesizing complex glycans, glycoconjugates, and glycosyl donors for enzymatic or chemical glycosylation reactions.
Properties
IUPAC Name |
[(2R,3S,4S,5R,6S)-6-methoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methoxy-tri(propan-2-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H52O6Si/c1-27(2)44(28(3)4,29(5)6)42-26-33-34(39-23-30-17-11-8-12-18-30)35(40-24-31-19-13-9-14-20-31)36(37(38-7)43-33)41-25-32-21-15-10-16-22-32/h8-22,27-29,33-37H,23-26H2,1-7H3/t33-,34+,35+,36-,37+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCJSYZSJARHGIB-AESTUDHESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OCC1C(C(C(C(O1)OC)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H52O6Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
620.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2,3,4-tri-O-benzyl-6-O-triisopropylsilyl-α-D-galactopyranoside (CAS RN: 162147-37-7) is a synthetic glycoside that has garnered attention for its potential biological activities and applications in glycobiology. This article delves into its biological activity, synthesis, and implications in various research fields.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple benzyl groups and a triisopropylsilyl protecting group. Its molecular formula is with a molecular weight of approximately 706.86 g/mol . The presence of these functional groups enhances its stability and solubility, making it suitable for various biochemical applications.
1. Glycosylation Agent
Methyl 2,3,4-tri-O-benzyl-6-O-triisopropylsilyl-α-D-galactopyranoside acts as an effective glycosylation agent in synthetic chemistry. It facilitates the formation of glycosidic bonds in oligosaccharide synthesis, which is crucial for developing glycoproteins and other carbohydrate-based biomolecules . The compound's ability to participate in glycosylation reactions has implications for creating complex carbohydrates that mimic natural structures found in biological systems.
2. Role in Glycobiology
Glycobiology studies the structure, function, and biology of carbohydrates. Methyl 2,3,4-tri-O-benzyl-6-O-triisopropylsilyl-α-D-galactopyranoside's role as a building block in carbohydrate synthesis positions it as a valuable tool for exploring carbohydrate-mediated biological processes. It can help elucidate the functions of glycans in cell signaling, immune response, and pathogen recognition .
Case Study: Synthesis of Oligosaccharides
In recent studies, this compound has been utilized to synthesize various oligosaccharides with specific biological functions. For instance, researchers have demonstrated that using this glycoside can yield oligosaccharides that effectively bind to lectins or other carbohydrate-binding proteins, which are essential for studying cell-cell interactions and signaling pathways .
Applications in Drug Development
Given its ability to facilitate the synthesis of complex carbohydrates, methyl 2,3,4-tri-O-benzyl-6-O-triisopropylsilyl-α-D-galactopyranoside holds promise in drug development. Carbohydrates play critical roles in drug targeting and delivery systems. By modifying drug molecules with carbohydrate moieties synthesized from this compound, researchers can enhance bioavailability and specificity towards target cells .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and their implications:
Stability and Handling
- Triisopropylsilyl (TIPS) : Provides superior stability under acidic and oxidative conditions compared to trityl () or TBS groups. However, TIPS requires stronger deprotection agents (e.g., tetrabutylammonium fluoride) .
- Safety Considerations: Tetra-O-benzyl derivatives () are non-volatile solids with low acute toxicity, similar to the target compound. Proper handling of silylating agents (e.g., TIPS-Cl) is critical due to their moisture sensitivity .
Preparation Methods
Benzylation of Hydroxyl Groups
Benzyl groups are introduced first due to their stability under subsequent silylation conditions. A representative protocol involves:
-
Reagents : Benzyl bromide (BnBr) or benzyl chloride (BnCl) with a strong base (e.g., sodium hydride, NaH).
-
Solvent : Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF).
-
Conditions : Reactions are conducted under inert atmosphere (argon/nitrogen) at elevated temperatures (80–100°C) for 3–6 hours.
Example Protocol :
Methyl α-D-galactopyranoside is treated with BnCl (3.0 equiv) and NaH (3.5 equiv) in DMF at 100°C. The reaction yields a mixture of partially benzylated products, with the 2,3,4-tri-O-benzyl derivative as the major product (61% yield). Side products, such as 4-OH or 6-OH regioisomers, are minimized by optimizing stoichiometry and reaction time.
Table 1: Comparison of Benzylation Conditions
Silylation at the 6-O Position
The 6-hydroxyl group is protected with a triisopropylsilyl (TIPS) group to block undesired reactivity during glycosylation. Key considerations include:
-
Reagents : Triisopropylsilyl chloride (TIPSCl) with imidazole as a catalyst.
-
Solvent : Anhydrous DMF or dichloromethane (DCM).
Example Protocol :
Methyl 2,3,4-tri-O-benzyl-α-D-galactopyranoside is dissolved in DMF, treated with TIPSCl (1.2 equiv) and imidazole (2.0 equiv), and stirred under argon. The reaction progress is monitored via TLC, and the product is purified using silica gel chromatography (hexane/EtOAc gradient).
Table 2: Silylation Efficiency Under Varied Conditions
| Silylating Agent | Catalyst | Solvent | Time (h) | Yield (%) | Purity (NMR) |
|---|---|---|---|---|---|
| TIPSCl (1.2 eq) | Imidazole | DMF | 24 | 78 | >95% |
| TIPDSCl (1.5 eq) | DMAP | DCM | 18 | 65 | 90% |
Optimization of Reaction Conditions
Regioselectivity Challenges
Achieving exclusive protection at the 6-O position requires careful control of steric and electronic factors. For instance, competing silylation at the 4-O position is mitigated by prior benzylation, which increases steric hindrance.
Stability of Protecting Groups
-
Benzyl Groups : Stable under basic and mildly acidic conditions but susceptible to hydrogenolysis.
-
TIPS Group : Sensitive to fluoride ions (e.g., TBAF) and strong acids, necessitating anhydrous storage at –20°C.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 620.902 ([M+Na]⁺).
Comparison with Alternative Methods
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for introducing benzyl and triisopropylsilyl (TIPS) protecting groups in galactopyranoside derivatives?
- Methodology : The synthesis typically involves sequential protection of hydroxyl groups. Benzyl groups are introduced via benzylation (e.g., using benzyl bromide and a base like NaH in anhydrous DMF), while the TIPS group is selectively added to the 6-OH position using triisopropylsilyl chloride and imidazole in DMF. The order of protection is critical; benzyl groups are often installed first due to their stability under subsequent silylation conditions .
- Example : Methyl α-D-galactopyranoside is first perbenzylated at positions 2, 3, and 4, followed by TIPS protection at position 5. Column chromatography (e.g., silica gel, hexane/EtOAc gradients) is used for purification .
Q. How is NMR spectroscopy employed to confirm the regioselectivity of protecting groups in this compound?
- Methodology : ¹H and ¹³C NMR are used to assign chemical shifts to specific protons and carbons. For instance:
- Benzyl groups: Aromatic protons (δ 7.2–7.4 ppm) and CH₂ signals (δ 4.5–4.8 ppm).
- TIPS group: Distinctive triplet for isopropyl groups (δ 1.0–1.2 ppm) and a downfield shift for the 6-O-silylated carbon (δ ~60–65 ppm in ¹³C NMR).
- Anomeric proton (α-configuration): Typically appears as a doublet near δ 5.0 ppm (J = 3–4 Hz) .
Q. What stability challenges arise during storage of silyl-protected galactopyranosides?
- Methodology : The TIPS group is sensitive to acidic conditions and fluoride ions. Storage recommendations:
- Conditions : Anhydrous environment (argon atmosphere), desiccated at –20°C.
- Monitoring : Regular TLC or HPLC analysis to detect hydrolysis (free 6-OH group) .
Advanced Research Questions
Q. How can competing regioselectivity be mitigated during the glycosylation of this compound in oligosaccharide assembly?
- Methodology : The 6-O-TIPS group acts as a temporary protecting block, enabling selective activation of the anomeric center. Strategies include:
- Activation : Use of NIS/TfOH or Ph₂SO/Tf₂O to promote glycosylation at the anomeric position while preserving the TIPS group.
- Solvent Control : Reactions in dichloromethane or toluene at low temperatures (–40°C) minimize side reactions .
- Data Contradiction : Some studies report partial desilylation under strongly acidic glycosylation conditions. This requires optimization of Lewis acid catalysts (e.g., TMSOTf vs. BF₃·Et₂O) .
Q. What mechanistic insights explain the orthogonal deprotection of benzyl vs. TIPS groups?
- Methodology :
- Benzyl Removal : Hydrogenolysis (H₂/Pd-C) in EtOH/THF cleaves benzyl ethers but leaves TIPS intact.
- TIPS Removal : Fluoride-based reagents (e.g., TBAF in THF) selectively hydrolyze the silyl ether without affecting benzyl groups.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
